molecular formula C18H17Cl3N2O B2671979 3,4-dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide CAS No. 383145-55-9

3,4-dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide

Cat. No.: B2671979
CAS No.: 383145-55-9
M. Wt: 383.7
InChI Key: CCYMKPCINNIEAT-UHFFFAOYSA-N
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Chemical Reactions Analysis

3,4-Dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3,4-Dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .

Comparison with Similar Compounds

3,4-Dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

3,4-dichloro-N-(3-chloro-2-piperidin-1-ylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl3N2O/c19-13-8-7-12(11-15(13)21)18(24)22-16-6-4-5-14(20)17(16)23-9-2-1-3-10-23/h4-8,11H,1-3,9-10H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYMKPCINNIEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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